N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a morpholine derivative featuring a 5-methylisoxazole carboxamide group at the 3-position and a thiophen-2-ylmethyl substituent at the 4-position of the morpholine ring.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9-5-12(16-21-9)15-14(19)11-7-20-8-13(18)17(11)6-10-3-2-4-22-10/h2-5,11H,6-8H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCIWSADMIYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its structural features, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure comprises several key functional groups that contribute to its biological activity:
- Isoxazole Ring : Known for its antimicrobial properties.
- Morpholine Moiety : Often associated with various pharmacological effects.
- Thiophene Group : Exhibits anticancer activity.
The combination of these moieties suggests that the compound may interact with multiple biological targets, enhancing its therapeutic potential.
| Structural Feature | Biological Activity |
|---|---|
| Isoxazole | Antimicrobial |
| Morpholine | Anticancer |
| Thiophene | Antidiabetic |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially leading to reduced proliferation of cancer cells or pathogens.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to pain and inflammation.
- Cytokine Regulation : The compound may modulate the production of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions.
Biological Activity Studies
Several studies have highlighted the biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and shown promising results in inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that the thiophene moiety contributes to anticancer effects by inducing apoptosis in cancer cell lines. Specific assays have demonstrated increased cell death in treated cells compared to controls.
- Anti-inflammatory Effects : The compound's ability to modulate cytokine production has been explored in vitro, showing potential for treating inflammatory diseases by reducing levels of inflammatory markers.
Case Studies and Research Findings
A selection of case studies provides insights into the efficacy and potential applications of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial properties.
-
Research on Anticancer Effects :
- In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with a reduction in cell viability observed at concentrations as low as 10 µM.
-
Inflammation Model Study :
- In a mouse model of acute inflammation, treatment with the compound led to a significant decrease in IL-6 and TNF-alpha levels compared to untreated controls, suggesting its potential role in managing inflammatory responses.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (63)
- Structure : Isoxazole-3-carboxamide core with fluorophenyl and chlorophenyl substituents.
- Synthesis : Prepared via coupling of 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline (18% yield, mp: 214–216°C).
- Relevance : Demonstrates the impact of halogenated aryl groups on yield and thermal stability.
5-Chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
- Structure : Combines a 5-oxomorpholine fragment with a thiophene carboxamide.
- Relevance : Highlights the role of the morpholine ring in modulating bioactivity, particularly in antimalarial applications.
N-(4-(Diethylamino)phenyl)-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Synthesis: Multi-step route involving oxime formation, cyclization, and hydrolysis (yields: 53–90%). Relevance: Illustrates the synthetic challenges of integrating thiophene and isoxazole moieties.
Table 1: Comparative Analysis of Key Attributes
Structure-Activity Relationship (SAR) Trends
Halogenated Aryl Groups : Chlorine or fluorine substituents (as in compound 63) improve thermal stability but may reduce solubility .
Thiophene vs.
Morpholine Oxidation State : The 5-oxo group (vs. 3-oxo in derivatives) may influence conformational flexibility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
